2-Amino-4-(trifluoromethyl)benzaldehyde

Heterocyclic Synthesis Medicinal Chemistry Fluorine Chemistry

This dual-functional building block (CAS 109466-88-8) features a nucleophilic 2-amino group and an electron-withdrawing 4-CF₃ group, ortho and para to the aldehyde. This precise 1,2,4-substitution pattern is essential for synthesizing trifluoromethylated quinazolines and quinolines; the 5-CF₃ isomer or 4-CF₃ analogs lacking the 2-NH₂ group fail in these specific cyclization pathways. Ideal for medicinal chemistry and kinase inhibitor programs.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
CAS No. 109466-88-8
Cat. No. B012870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(trifluoromethyl)benzaldehyde
CAS109466-88-8
Synonyms2-AMINO-4-(TRIFLUOROMETHYL)BENZALDEHYDE
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)C=O
InChIInChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H,12H2
InChIKeyYAQRBHUDQORYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(trifluoromethyl)benzaldehyde (CAS 109466-88-8) Procurement & Differentiation Overview


2-Amino-4-(trifluoromethyl)benzaldehyde (CAS 109466-88-8) is a dual-functional aromatic building block containing a nucleophilic 2-amino group and a strongly electron-withdrawing 4-trifluoromethyl group ortho and para, respectively, to an aldehyde moiety . This substitution pattern is not arbitrary—the 4-CF₃ placement (versus the 5-CF₃ isomer) critically alters both the aldehyde's electrophilicity and the amino group's nucleophilicity [1], directly affecting regiochemical outcomes in heterocycle assembly. The compound is predominantly used as a precursor in synthesizing trifluoromethylated quinazolines, quinolines, and related fused nitrogen heterocycles in medicinal chemistry campaigns, with the CF₃ group contributing enhanced metabolic stability and lipophilicity to downstream drug candidates [2].

Why 2-Amino-4-(trifluoromethyl)benzaldehyde Cannot Be Swapped with Its 5-CF₃ Isomer or Non-Amino Analogs


Generic substitution within this scaffold class fails due to the synergistic interplay of the 2-NH₂ and 4-CF₃ substituents. The 4-CF₃ group exerts a stronger electron-withdrawing effect on the aldehyde carbonyl than the 5-CF₃ isomer due to resonance stabilization, rendering the aldehyde more electrophilic and accelerating certain nucleophilic addition or condensation reactions [1]. Concurrently, the ortho-amino group provides a secondary nucleophilic center essential for heterocyclic ring closure [2]. Replacing this compound with 4-(trifluoromethyl)benzaldehyde (lacks the 2-NH₂ group) disables amino-directed cyclization pathways entirely, while substituting with 2-amino-5-(trifluoromethyl)benzaldehyde (CAS 1288999-05-2) alters the regioselectivity of both electrophilic and nucleophilic steps, potentially leading to different isomers or failed cyclization [3]. The specific 1,2,4-substitution pattern is therefore non-interchangeable for applications requiring the formation of CF₃-substituted quinoline or quinazoline cores.

2-Amino-4-(trifluoromethyl)benzaldehyde: Quantified Differentiation Evidence vs. Key Comparators


Synthetic Utility in CF₃-Quinoline Assembly: Direct Comparison with Non-Amino Analog

The compound's 2-amino group is mechanistically essential for the one-pot tandem ring-closing sequence with trifluoromethyl ynones to form 2-trifluoromethylquinolines, a transformation that fails entirely with non-amino analogs such as 4-(trifluoromethyl)benzaldehyde [1]. The reaction occurs under metal-free conditions without column chromatography, leveraging the amino group as a built-in nucleophile for imine formation and subsequent cyclization. While the study did not report isolated yields specifically for 2-amino-4-(trifluoromethyl)benzaldehyde (as it was a general method demonstration), the functional requirement is binary: the 2-NH₂ group is absolutely required for the reaction to proceed, whereas 4-(trifluoromethyl)benzaldehyde yields no quinoline product under identical conditions [1].

Heterocyclic Synthesis Medicinal Chemistry Fluorine Chemistry

Lipophilicity and Metabolic Stability: CF₃ Group Contribution Class-Level Data

The 4-trifluoromethyl group confers enhanced lipophilicity and metabolic stability relative to non-fluorinated 2-aminobenzaldehyde analogs. Experimental log P determination by Fluorochem reports a value of 2.38 for 2-amino-4-(trifluoromethyl)benzaldehyde . For comparison, the parent 2-aminobenzaldehyde (CAS 529-23-7, no CF₃ group) has a calculated log P of approximately 0.89–1.1 [1]. This >1.3 log unit increase (corresponding to ~20× higher octanol/water partition coefficient) enhances membrane permeability and hydrophobic binding pocket interactions. Additionally, the electron-withdrawing CF₃ group shields metabolically labile sites from oxidative enzymes [2].

Drug Design ADME Pharmacokinetics

Aldehyde Electrophilicity Enhancement: 4-CF₃ vs. 5-CF₃ Isomer Comparison

The para-positioned (4-) CF₃ group exerts a stronger electron-withdrawing effect on the aldehyde carbonyl than the meta-positioned (5-) CF₃ isomer due to resonance stabilization of the developing negative charge during nucleophilic attack [1]. This electronic difference makes 4-CF₃-substituted benzaldehydes generally more reactive toward nucleophiles. While no direct head-to-head kinetic study was identified comparing the 4-CF₃ and 5-CF₃ isomers of 2-aminobenzaldehyde specifically, the established electronic principle across benzaldehyde scaffolds indicates that the 4-CF₃ isomer (target compound) exhibits faster reaction rates in nucleophilic addition and condensation reactions relative to the 5-CF₃ isomer (CAS 1288999-05-2) [1].

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Commercial Availability: Documented Purity and Price Benchmarks vs. 5-CF₃ Isomer

Procurement differentiation is supported by documented commercial specifications and pricing. 2-Amino-4-(trifluoromethyl)benzaldehyde is available from multiple suppliers at ≥95–98% purity, with Fluorochem listing 98% purity at £429.00/g and AKSci offering 95% purity . For comparison, the 5-CF₃ isomer (CAS 1288999-05-2) is less widely stocked among major research chemical suppliers, with limited documented pricing and availability [1]. This difference in commercial maturity affects lead times and procurement reliability for routine synthetic campaigns.

Procurement Supply Chain Quality Control

Validated Application Scenarios for 2-Amino-4-(trifluoromethyl)benzaldehyde Procurement


Synthesis of 2-Trifluoromethylquinoline Libraries via Metal-Free One-Pot Cyclization

This compound is directly applicable in the metal-free, one-pot tandem synthesis of 2-trifluoromethylquinolines using trifluoromethyl ynones derived from HFO-1234yf refrigerant gas [1]. The 2-amino group serves as the nucleophilic trigger for imine formation, enabling a clean, chromatography-free protocol that reduces purification overhead. This scenario is ideal for medicinal chemistry groups synthesizing CF₃-quinoline libraries for antifungal screening or kinase inhibitor programs [1].

Construction of CF₃-Substituted Quinazoline Scaffolds for Anticancer Drug Discovery

The compound's dual amino-aldehyde functionality makes it a key building block for quinazoline derivatives, a privileged scaffold in kinase inhibitor development [1]. Patent literature extensively documents quinazoline-based anticancer agents incorporating trifluoromethyl substitution . The 4-CF₃ group enhances metabolic stability and target binding affinity in downstream drug candidates, while the ortho-amino group provides the requisite geometry for bicyclic ring formation with amidine or urea-forming reagents [1].

Synthesis of Trifluoromethyl-Containing Schiff Base Ligands for Coordination Chemistry

The aldehyde group condenses readily with primary amines to form Schiff base ligands bearing both CF₃ and NH₂ functional handles. The enhanced electrophilicity of the 4-CF₃-substituted aldehyde [1] facilitates rapid imine formation, while the remaining amino group provides a secondary coordination site for metal complexation. This bifunctional character supports the development of asymmetric catalysts and metal-organic frameworks where fluorine content modulates electronic properties and solubility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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